N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide, also known as SR-59230A, is a selective beta-3 adrenergic receptor antagonist. It has been extensively researched for its potential therapeutic applications, particularly in the treatment of obesity and diabetes.
Wirkmechanismus
N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide acts as a selective beta-3 adrenergic receptor antagonist. Beta-3 adrenergic receptors are found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. By blocking these receptors, N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide reduces the breakdown of stored fat and increases energy expenditure, leading to weight loss and improved insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide are primarily related to its role as a beta-3 adrenergic receptor antagonist. It has been shown to increase lipolysis and energy expenditure, leading to weight loss and improved insulin sensitivity. Additionally, it has been found to have a positive effect on lipid metabolism and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to specifically target these receptors and study their role in various physiological processes. However, one limitation of using N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide is its complex synthesis method, which can make it difficult and expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide. One area of interest is its potential use in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further research is needed to fully understand its mechanism of action and its effects on lipid metabolism and cardiovascular function. Finally, new synthesis methods may be developed to make N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide more accessible for research purposes.
Synthesemethoden
N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide is a complex chemical compound that is synthesized through a multistep process. The synthesis method involves the reaction of 5-ethyl-2-thiophenesulfonyl chloride with piperidine, followed by the reaction of the resulting compound with nicotinamide. The final product is then purified through a series of chromatographic techniques to obtain pure N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing body weight and improving insulin sensitivity in animal models of obesity and diabetes. Additionally, it has been found to have a positive effect on lipid metabolism and cardiovascular function.
Eigenschaften
IUPAC Name |
N-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-16-7-8-17(25-16)26(23,24)21-10-4-5-14(13-21)11-20-18(22)15-6-3-9-19-12-15/h3,6-9,12,14H,2,4-5,10-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWXGGCAPNLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.